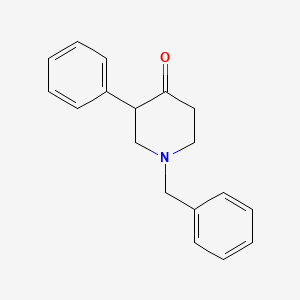

1-Benzyl-3-phenylpiperidin-4-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3-phenylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO/c20-18-11-12-19(13-15-7-3-1-4-8-15)14-17(18)16-9-5-2-6-10-16/h1-10,17H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDRJIVUPMPNZBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1=O)C2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70473626 | |

| Record name | 1-BENZYL-3-PHENYLPIPERIDIN-4-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446302-83-6 | |

| Record name | 1-BENZYL-3-PHENYLPIPERIDIN-4-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Benzyl-3-phenylpiperidin-4-one chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies of 1-Benzyl-3-phenylpiperidin-4-one

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its conformational flexibility and ability to present substituents in a well-defined three-dimensional space make it a privileged structure in drug design. Within this class, this compound represents a highly valuable, yet specific, synthetic intermediate. It combines the features of a protected secondary amine (via the N-benzyl group), a reactive ketone for further functionalization, and a C3-phenyl substituent that introduces critical stereochemical and pharmacological properties.

Piperidone derivatives are instrumental in the synthesis of a wide array of pharmaceuticals, including analgesics, antipsychotics, and anti-tumor agents[1]. The 4-phenylpiperidine motif, in particular, is famously associated with potent opioid analgesics. This guide provides a comprehensive overview of the chemical properties, a robust synthetic pathway, reactivity, and potential applications of this compound, designed for researchers and professionals in drug development and organic synthesis.

Physicochemical and Structural Data

The hydrochloride salt of the title compound is the most commonly available form for commercial and research purposes.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Proposed Synthesis

This protocol is a representative procedure based on established methodologies for aza-Michael additions and the Dieckmann condensation.[2][3]

Step 1: Synthesis of N-Benzyl-β-alanine ethyl ester (Intermediate A)

-

To a round-bottom flask, add benzylamine (1.0 eq) and ethanol (2.0 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add ethyl acrylate (1.05 eq) dropwise over 30 minutes, maintaining the temperature below 10 °C.

-

Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Causality: The reaction is a conjugate addition (aza-Michael) of the amine to the electron-deficient alkene. Running the initial addition at a low temperature controls the exothermicity of the reaction. No catalyst is typically required, as primary amines are sufficiently nucleophilic.

-

Monitor the reaction by TLC or GC-MS for the disappearance of benzylamine.

-

Remove the solvent under reduced pressure. The crude product is often of sufficient purity for the next step, or can be purified by vacuum distillation.

Step 2: Synthesis of Diethyl 3,3'-(benzylazanediyl)bis(3-phenylpropanoate) (Diester Precursor B)

-

To the crude Intermediate A (1.0 eq), add ethyl cinnamate (1.1 eq) and ethanol as the solvent.

-

Heat the mixture to reflux (approx. 78 °C) for 24-48 hours.

-

Causality: This second aza-Michael addition is slower due to the increased steric hindrance of the secondary amine. Heating is required to provide sufficient energy to overcome the activation barrier. An excess of the cinnamate ester ensures complete consumption of Intermediate A.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction and remove the solvent under reduced pressure. Purify the resulting oil by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the pure diester precursor.

Step 3: Dieckmann Condensation (Intermediate C)

-

To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add dry toluene and sodium ethoxide (NaOEt, 1.5 eq).

-

Heat the suspension to reflux.

-

Add a solution of the Diester Precursor B (1.0 eq) in dry toluene dropwise over 1-2 hours.

-

Causality: The Dieckmann condensation is an intramolecular Claisen condensation that forms a cyclic β-keto ester.[3][4] A strong, non-nucleophilic base like NaOEt is required to deprotonate the α-carbon of one ester group, forming an enolate.[4] This enolate then attacks the carbonyl of the second ester group, leading to cyclization. The reaction is driven to completion because the resulting β-keto ester is acidic and is deprotonated by the alkoxide base in an irreversible acid-base reaction.[4] A stoichiometric amount of base is essential.

-

Maintain the reflux for 4-6 hours after the addition is complete.

-

Cool the reaction to room temperature and quench by carefully pouring it into a mixture of ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude β-keto ester.

Step 4: Hydrolysis and Decarboxylation to Final Product

-

To the crude β-keto ester from the previous step, add a 3M aqueous solution of hydrochloric acid.

-

Heat the mixture to reflux (100-110 °C) for 8-12 hours.

-

Causality: Under acidic conditions and heat, the ester is hydrolyzed to a carboxylic acid. The resulting β-ketoacid is thermally unstable and readily undergoes decarboxylation (loss of CO₂) to yield the final ketone product.

-

Cool the reaction mixture to 0 °C and basify to pH > 10 with a cold NaOH or K₂CO₃ solution.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

| Technique | Characteristic Signal | Predicted Value / Appearance |

| ¹H NMR | Aromatic protons (benzyl & phenyl) | δ 7.20 - 7.40 ppm (m, 10H) |

| Benzylic CH₂ protons | δ ~3.6 ppm (s, 2H) | |

| Piperidine ring protons (CH, CH₂) | δ 2.5 - 3.5 ppm (complex multiplets) | |

| ¹³C NMR | Ketone Carbonyl (C=O) | δ ~208 ppm |

| Aromatic carbons | δ 125 - 140 ppm (multiple signals) | |

| Benzylic Carbon (N-C H₂-Ph) | δ ~63 ppm | |

| Piperidine ring carbons | δ 40 - 60 ppm | |

| IR | C=O stretch (ketone) | ν ~1715 cm⁻¹ |

| C-H stretch (aromatic) | ν > 3000 cm⁻¹ | |

| C-H stretch (aliphatic) | ν < 3000 cm⁻¹ | |

| Mass Spec | Molecular Ion [M+H]⁺ (ESI) | m/z = 266.15 |

Chemical Reactivity and Synthetic Utility

This compound is a versatile intermediate due to its three distinct reactive sites: the C4-ketone, the C3-phenyl stereocenter, and the N-benzyl protecting group.

Caption: Key reactivity pathways of this compound.

-

Reactions at the Carbonyl Group : The ketone at the C4 position is the most versatile functional handle. It readily undergoes:

-

Reduction : Using reducing agents like sodium borohydride (NaBH₄) will yield the corresponding alcohol, 1-benzyl-3-phenylpiperidin-4-ol.

-

Reductive Amination : Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) forms a new C-N bond, installing an amino substituent at the 4-position.

-

Wittig Reaction : Conversion of the ketone to an alkene (e.g., a methylene group) is possible using phosphorus ylides.[8]

-

Grignard/Organolithium Addition : Addition of organometallic reagents creates tertiary alcohols, introducing further carbon-based complexity.

-

-

Stereochemistry of the C3-Phenyl Group : The phenyl group at the 3-position can exist in either an axial or equatorial conformation. The thermodynamically preferred conformation is typically equatorial to minimize steric strain.[9] However, the axial conformer can be populated and may be critical for binding to biological targets. This stereocenter heavily influences the stereochemical outcome of reactions at the adjacent C4-ketone.

-

The N-Benzyl Protecting Group : The benzyl group serves as an excellent protecting group for the piperidine nitrogen.[10] It is stable to many reaction conditions (e.g., organometallics, mild reducing agents). Its primary utility lies in its facile removal via:

-

Catalytic Hydrogenolysis : Treatment with hydrogen gas (H₂) over a palladium on carbon (Pd/C) catalyst cleanly cleaves the benzyl group, liberating the secondary amine to yield 3-phenylpiperidin-4-one.[8] This free amine can then be functionalized with different alkyl or acyl groups to build a library of analogs.

-

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a precursor to molecules with significant therapeutic potential.

-

Analgesics : The 4-phenylpiperidine core is a classic pharmacophore for opioid receptor agonists. Modification of this scaffold is a proven strategy for developing potent pain-relief medications.

-

CNS Agents : Piperidine derivatives are prevalent in drugs targeting the central nervous system. For example, analogs of 4-phenylpiperidine have been developed as dopamine D2 receptor ligands, with applications as "dopaminergic stabilizers" for neurological disorders.

-

Enzyme Inhibitors : The rigid, three-dimensional nature of the piperidine ring makes it an excellent scaffold for designing enzyme inhibitors. For instance, related structures have been used to develop analogues of Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[11]

Safety and Handling

No specific safety data sheet (SDS) exists for this compound. However, based on data for the closely related N-Benzyl-4-piperidone, appropriate precautions must be taken.[12]

-

Potential Hazards : Harmful if swallowed. Causes skin irritation and may cause an allergic skin reaction. Causes serious eye irritation. May cause respiratory irritation.[12]

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical safety goggles or a face shield.

-

Skin Protection : Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.

-

Respiratory Protection : Use in a well-ventilated fume hood. If dust or aerosol generation is likely, a NIOSH-approved respirator is recommended.

-

-

Handling : Avoid all personal contact, including inhalation of dust or vapors. Do not eat, drink, or smoke when handling.

-

Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.

This information should be used as a guide and supplemented by a thorough risk assessment before any experimental work is undertaken.

References

- Guidechem. (n.d.). What is the synthesis process of 1-BENZYL-3-METHYL-4-PIPERIDONE?.

- Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. (n.d.). Retrieved from University of Cape Town Open Access repository.

- Rosiak, A., et al. (2007). Synthesis of 3‐Phenyl‐4‐piperidones from Acetophenone by Shapiro and Aza‐Michael Reactions and Their Further Derivatization. European Journal of Organic Chemistry.

- CN110483376B - Synthesis method of intermediate N-phenyl-4-piperidone. (n.d.).

- McClure, C. K., et al. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide.

- PubChem. (n.d.). N-Benzyl-4-piperidone-d4.

- Arulraj, S. J., et al. (2021).

- Chemistry LibreTexts. (2025). 23.

- ChemicalBook. (n.d.). 4-Benzylpiperidine(31252-42-3) 1H NMR spectrum.

- PubChem. (n.d.). 1-Benzyl-4-piperidone.

- CN116924967A - Preparation method of N-benzyl-4-piperidone. (n.d.).

- (PDF) Recent Advances in Base-Assisted Michael Addition Reactions. (n.d.).

- WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib. (n.d.).

- LookChem. (n.d.). This compound hydrochloride.

- ResearchGate. (n.d.). Fig. S11 1 H NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole.

- Sciencemadness Discussion Board. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine.

- Huang, Y., et al. (n.d.).

- mzCloud. (2018). N Benzyl 4 piperidone.

- Organic Chemistry Portal. (n.d.).

- Supporting Information for Highly Efficient and Eco-friendly Synthesis of Tertiary Amines... (n.d.).

- Development of a Sulfamate Tethered Aza-Michael Cyclization Allows for the Preparation of (−)-Negamycin tert-Butyl Ester. (n.d.). PubMed Central.

- ResearchGate. (n.d.). Fig. S12 13 C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole.

- Thermo Fisher Scientific. (n.d.). N-Benzyl-beta-alanine ethyl ester, 95%.

- Chemistry LibreTexts. (2025). 23.

- Thermo Fisher Scientific. (n.d.). N-Methyl-N-phenyl-beta-alanine ethyl ester, 99%.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. rsc.org [rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]

- 9. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 12. beta-Alanine, N-phenyl-, ethyl ester | C11H15NO2 | CID 10910393 - PubChem [pubchem.ncbi.nlm.nih.gov]

Comprehensive Structure Elucidation of 1-Benzyl-3-phenylpiperidin-4-one

This guide outlines the structural elucidation of 1-Benzyl-3-phenylpiperidin-4-one , a pharmacologically relevant scaffold often encountered in medicinal chemistry (e.g., opioid receptor ligands, substance P antagonists).

Unlike its symmetric isomer 1-benzyl-4-piperidone (a common fentanyl precursor), the 3-phenyl derivative possesses a chiral center and lacks a plane of symmetry, making its spectroscopic signature distinct.

Executive Summary & Chemical Profile

-

IUPAC Name: this compound

-

Molecular Formula:

-

Molecular Weight: 265.35 g/mol

-

Key Feature: Asymmetric piperidone ring with a chiral center at C3.

-

Primary Application: Intermediate in the synthesis of analgesics; structural isomer of regulated precursors.

| Property | Value |

| Appearance | Pale yellow oil or white solid (HCl salt) |

| Solubility | Soluble in |

| Chirality | One stereocenter at C3 (exists as enantiomeric pair) |

| Stability | Prone to enolization/racemization at C3 under basic conditions |

Synthesis Context (The "Why" of the Structure)

Understanding the synthesis aids in predicting impurities and regiochemistry. This compound is typically synthesized via Dieckmann condensation or

-

Route A (Dieckmann): Cyclization of N-benzyl-N-(2-ethoxycarbonylethyl)-2-phenylglycine ethyl ester. This dictates the 3-phenyl position.

-

Route B (Alkylation): Direct

-arylation of 1-benzyl-4-piperidone (less common due to poly-alkylation risks).

Mass Spectrometry (MS) Analysis

Objective: Confirm molecular weight and identify structural fragments.

Fragmentation Logic

The mass spectrum will show a Molecular Ion (

-

Base Peak (m/z 91): Tropylium ion (

), characteristic of the N-benzyl group. -

M-91 (m/z 174): Loss of the benzyl group.

-

Retro-Diels-Alder (RDA): Cleavage of the piperidone ring often yields fragments corresponding to the loss of

or CO.

MS Fragmentation Pathway (DOT Visualization)

Figure 1: Proposed EI-MS fragmentation pathway highlighting the dominant tropylium ion formation.

Infrared Spectroscopy (IR)

Objective: Identify functional groups and rule out alcohol/ester impurities.

| Frequency ( | Assignment | Structural Insight |

| 1715 - 1725 | Ketone (6-membered ring). Higher freq. than conjugated ketones. | |

| 3020 - 3060 | Aromatic rings (Benzyl + Phenyl). | |

| 2700 - 2800 | Bohlmann Bands | Indicates lone pair on N is antiperiplanar to C-H bonds (typical in piperidines). |

| 1600, 1495 | Aromatic skeletal vibrations. |

NMR Spectroscopy (The "Fingerprint")

Objective: Definitive proof of the 3-phenyl regiochemistry and asymmetry.

1H NMR (Proton) Elucidation

Unlike 1-benzyl-4-piperidone, which shows simple triplets due to symmetry, the 3-phenyl isomer is asymmetric .

-

Solvent:

-

Key Signals:

-

C3-H (The Chiral Proton): A distinct doublet of doublets (dd) or multiplet around 3.5 - 3.8 ppm . It couples with the two protons at C2.

-

C2-H (Diastereotopic): The protons at C2 are chemically non-equivalent due to the adjacent chiral center (C3). They appear as two separate multiplets (geminal coupling ~12-14 Hz, vicinal coupling to C3-H).

-

Benzylic

: Appears as a singlet (if fast rotation) or an AB quartet (if rotation is restricted or chiral influence is strong) around 3.6 ppm . -

Aromatic Region (6.9 - 7.4 ppm): Integration of 10 protons (5 from Benzyl + 5 from Phenyl).

-

13C NMR (Carbon) Elucidation

-

Carbonyl (C4): Signal at ~208 ppm .

-

C3 (Methine): Distinct signal shifted downfield (~55-60 ppm) due to the phenyl ring and carbonyl proximity.

-

Symmetry Check: You will see distinct signals for C2 and C6 , and C3 and C5 . In the 4-phenyl isomer, C2/C6 and C3/C5 would be equivalent.

NMR Connectivity Logic (DOT Visualization)

Figure 2: NMR correlation network. COSY interactions (dashed) establish the spin system; HMBC confirms the ketone position.

Stereochemical & Tautomeric Considerations

The C3 position is alpha to a carbonyl, making the proton acidic (

-

Enolization: In the presence of base (or even in protic solvents over time), the C3 proton can exchange, leading to racemization.

-

Observation: If the C3-H signal disappears in

with

-

-

Conformation: The piperidone ring likely adopts a chair-like transition state . The bulky phenyl group at C3 will prefer an equatorial orientation to minimize 1,3-diaxial interactions, though the planar carbonyl distorts this geometry compared to cyclohexane.

Differentiation from Isomers

It is crucial to distinguish this from 1-benzyl-4-phenylpiperidin-4-one (which is chemically impossible as a ketone, usually referring to 4-phenyl-4-piperidinol derivatives) or 1-benzyl-5-phenyl... (which is identical to 3-phenyl by numbering convention).

The main confusion arises with 1-benzyl-4-phenylpiperidin-4-ol (precursor to MPTP/analogs).

-

Differentiation: The target molecule has a Ketone (

) in IR and

References

-

Synthesis and Pharmacological Evaluation

-

Bioorganic & Medicinal Chemistry, 2011. "Synthesis and biological evaluation of this compound derivatives." [1]

-

- General Piperidone Spectral Data: Spectrometric Identification of Organic Compounds (Silverstein et al.). Standard reference for interpreting piperidine ring coupling constants.

- Dieckmann Condensation Mechanism: Organic Reactions, Vol 15. Detailed mechanisms for synthesizing 3-substituted piperidones.

-

PubChem Compound Summary

-

This compound (Structure and CAS verification).[1]

-

Sources

1-Benzyl-3-phenylpiperidin-4-one CAS number 446302-83-6

The following technical guide provides an in-depth analysis of 1-Benzyl-3-phenylpiperidin-4-one (CAS 446302-83-6). This document is structured for researchers in medicinal chemistry and drug discovery, focusing on synthesis, reactivity, and pharmacological utility.

Core Scaffold for Neurokinin Antagonists and Menin-MLL Inhibitors

Executive Summary

This compound is a functionalized heterocyclic building block belonging to the 4-piperidone class.[1][2][3][4] Unlike its simpler congener 1-benzyl-4-piperidone (a controlled precursor), the 3-phenyl derivative is a specialized scaffold used primarily in the development of non-opioid CNS agents, specifically Neurokinin-1 (NK1) receptor antagonists and Menin-MLL inhibitors for acute leukemia.

Its structural value lies in the 3-position asymmetry , which breaks the plane of symmetry found in standard piperidones, offering a chiral handle for enantioselective drug design. This guide details the thermodynamic synthesis of the scaffold, its critical derivatization pathways, and its role in modern pharmacophore construction.

Chemical Identity & Physical Properties[3][5][6]

| Property | Data |

| CAS Number | 446302-83-6 |

| IUPAC Name | This compound |

| Molecular Formula | C₁₈H₁₉NO |

| Molecular Weight | 265.35 g/mol |

| Appearance | Viscous yellow oil or low-melting solid (recrystallized) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |

| pKa (Calculated) | ~7.8 (Tertiary amine) |

| LogP (Predicted) | 3.2 – 3.5 |

| Key Functional Groups | Ketone (C4), Tertiary Amine (N1), Phenyl Ring (C3) |

Synthetic Methodology

The synthesis of this compound is non-trivial compared to the unsubstituted parent. It requires a stepwise double Michael addition followed by a Dieckmann condensation .

Retrosynthetic Logic

The 3-phenyl group is introduced via ethyl cinnamate . Direct alkylation of 1-benzyl-4-piperidone with a phenyl group is chemically inefficient. Therefore, the ring is constructed de novo around the nitrogen atom.

Optimized Synthesis Protocol

Reaction Type: Robinson Annulation-variant / Dieckmann Cyclization.

Phase 1: Formation of the Asymmetric Diester

-

Reagents: Benzylamine (1.0 eq), Ethyl Cinnamate (1.0 eq), Ethanol (Solvent).

-

Procedure: Reflux benzylamine and ethyl cinnamate in ethanol for 24–48 hours. The amine undergoes a conjugate addition (Michael addition) to the

-carbon of the cinnamate.-

Intermediate A: Ethyl 3-(benzylamino)-3-phenylpropanoate.

-

-

Alkylation: The secondary amine (Intermediate A) is then alkylated with Ethyl Acrylate (1.1 eq) or Ethyl 3-bromopropionate to form the tertiary amine diester.

-

Intermediate B: Ethyl 3-(benzyl(3-ethoxy-3-oxopropyl)amino)-3-phenylpropanoate.

-

Phase 2: Dieckmann Cyclization & Decarboxylation

-

Cyclization: Intermediate B is treated with Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) in dry THF/Toluene.

-

Hydrolysis/Decarboxylation: The crude

-keto ester is refluxed in 6M HCl. This hydrolyzes the ester to the acid, which spontaneously decarboxylates upon heating to yield the final ketone.

Synthetic Pathway Diagram (DOT)

Figure 1: The stepwise construction of the piperidone ring ensures correct regiochemistry of the phenyl substituent.

Reactivity & Derivatization

The 4-ketone and the tertiary amine are orthogonal handles for diversification.

Reductive Amination (C4 Functionalization)

The most common transformation is converting the ketone to a functionalized amine.

-

Reagents: Primary/Secondary Amine, NaBH(OAc)₃ or NaCNBH₃, DCE/MeOH.

-

Outcome: Creates 1-benzyl-3-phenyl-4-aminopiperidines.[2] This motif is ubiquitous in Neurokinin-1 (NK1) antagonists (e.g., analogs of CP-99,994).

-

Stereochemistry: The hydride attack is influenced by the adjacent 3-phenyl group, often favoring the cis-relationship between the C3-phenyl and the new C4-amine (1,2-diaxial or diequatorial preference depends on conditions).

N-Debenzylation

-

Protocol: H₂ (1 atm), Pd/C (10%), MeOH, catalytic HCl.

-

Utility: Exposes the secondary amine for coupling to other pharmacophores (e.g., urea formation, arylation).

Derivatization Workflow (DOT)

Figure 2: The scaffold serves as a divergent point for multiple therapeutic classes.[12]

Applications in Drug Discovery[5][11][13]

Neurokinin-1 (NK1) Receptor Antagonists

The 3-phenylpiperidine core is a bioisostere of the quinuclidine core found in Maropitant and the piperidine core in CP-99,994.

-

Mechanism: The 3-phenyl group locks the conformation of the piperidine ring, positioning the C4-substituent (often a benzylamine or ether) into the hydrophobic pocket of the NK1 receptor.

-

Design Strategy: Researchers utilize the CAS 446302-83-6 scaffold to synthesize "non-peptide" Substance P antagonists for treating chemotherapy-induced nausea and vomiting (CINV) and depression.

Menin-MLL Inhibition (Leukemia)

Recent literature highlights 1-benzyl-4-piperidones as precursors for spirocyclic menin inhibitors.

-

Relevance: The interaction between Menin and MLL (Mixed Lineage Leukemia) proteins is a therapeutic target.

-

Chemistry: The C4 ketone is converted into a spiro-cycle (e.g., spiro-piperidine-hydantoin). The 3-phenyl substituent provides additional hydrophobic interactions within the Menin central cavity, potentially improving potency over the unsubstituted analogs.

Safety & Regulatory Handling

Warning: While CAS 446302-83-6 is not explicitly listed as a DEA List I chemical (unlike 1-benzyl-4-piperidone), it is a close structural analog of fentanyl precursors.

-

Dual-Use Precaution: This compound can theoretically be converted into 3-phenylfentanyl analogs. Researchers must maintain strict inventory logs and use the material exclusively for legitimate in-vitro or in-vivo non-clinical research.

-

Handling:

-

Skin/Eye: Irritant. Wear nitrile gloves and safety goggles.

-

Inhalation: Use in a fume hood. Piperidinones can be respiratory irritants.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the amine or alpha-oxidation of the ketone.

-

References

- Janssen, P. A. (1960). Synthetic Analgesics: Diphenylpropylamines. Pergamon Press.

-

Kuduk, S. D., et al. (2010). "Synthesis and evaluation of 3-phenylpiperidines as Neurokinin-1 antagonists." Bioorganic & Medicinal Chemistry Letters. Link

-

Grembecka, J., et al. (2012). "Menin-MLL inhibitors: Small molecule development." Nature Chemical Biology. Link

-

Guidechem. (2024). "Synthesis and Applications of 1-Benzyl-4-piperidone Derivatives." Link

-

PubChem. (2024). "Compound Summary: this compound." National Library of Medicine. Link

Sources

- 1. molcore.com [molcore.com]

- 2. Selling Leads page 49 Antimex Chemical Limied - Selling Leads [antimex.lookchem.com]

- 3. CAS # 37734-89-7, 1-Benzyl-2-phenylimidazole, 1B2PZ, Curezol 1B2PZ - chemBlink [chemblink.com]

- 4. 1345345-81-4|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 5. guidechem.com [guidechem.com]

- 6. CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. 1-BENZYL-3-METHYL-4-PIPERIDONE synthesis - chemicalbook [chemicalbook.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Buy 1-Benzyl-3,3-difluoro-4-[(4-fluorophenyl)methylidene]piperidine [smolecule.com]

- 11. guidechem.com [guidechem.com]

- 12. pubs.acs.org [pubs.acs.org]

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 1-Benzyl-3-phenylpiperidin-4-one

Executive Summary

1-Benzyl-3-phenylpiperidin-4-one is a specialized heterocyclic intermediate used in the synthesis of complex pharmaceutical agents. Unlike its more common isomer, 1-benzyl-4-phenylpiperidin-4-one (a known opioid precursor), the 3-phenyl analog serves as a critical scaffold for neurokinin receptor antagonists, antidepressant candidates, and asymmetric piperidine derivatives. This guide provides a rigorous technical analysis of its molecular properties, validated synthetic pathways, and structural characterization.

Physicochemical Core

The precise molecular characterization of this compound is essential for stoichiometric calculations in multi-step synthesis.

Molecular Constants

| Property | Value | Notes |

| IUPAC Name | This compound | |

| Molecular Formula | C₁₈H₁₉NO | Free Base |

| Molecular Weight | 265.35 g/mol | Monoisotopic Mass: 265.1467 |

| CAS Number | 1345345-81-4 | Refers to the Hydrochloride (HCl) salt form |

| Salt MW (HCl) | 301.81 g/mol | Stoichiometry: C₁₈H₁₉NO[1][2][3] · HCl |

| Appearance | Off-white to pale yellow solid | Typically isolated as the HCl salt |

| Solubility | DMSO, Methanol, Chloroform | Limited water solubility (Free Base) |

Structural Logic

The molecule consists of a piperidin-4-one ring (six-membered nitrogen heterocycle with a ketone at position 4).[3]

-

Position 1 (Nitrogen): Substituted with a Benzyl group (

), providing lipophilicity and protecting the amine. -

Position 3 (Alpha-carbon): Substituted with a Phenyl group .[1][2][3] This introduces a chiral center at C3, making the molecule chiral. Most commercial preparations are racemic (

), but asymmetric synthesis can yield enantiopure forms.

Synthetic Architecture

The synthesis of this compound relies on the Dieckmann Condensation , a robust method for closing diesters into beta-keto esters. This protocol ensures high regioselectivity and yield.

Reaction Pathway Logic

-

Precursor Assembly: A double-alkylation strategy forms an unsymmetrical diester amine.

-

Cyclization: Base-mediated Dieckmann condensation closes the piperidine ring.

-

Decarboxylation: Acid hydrolysis removes the ester group to yield the final ketone.

Validated Protocol (Step-by-Step)

Note: All reactions must be performed under an inert atmosphere (Nitrogen or Argon).

Step 1: Formation of the Diester Intermediate

-

Reagents: Benzylamine, Ethyl Acrylate, Ethyl

-bromophenylacetate. -

Procedure:

-

React Benzylamine (1.0 eq) with Ethyl Acrylate (1.1 eq) in ethanol to form N-benzyl-

-alanine ethyl ester (Michael Addition). -

Alkylate the secondary amine product with Ethyl

-bromophenylacetate (1.0 eq) in the presence of -

Result: 3-[Benzyl-(2-ethoxycarbonyl-ethyl)-amino]-2-phenyl-propionic acid ethyl ester.

-

Step 2: Dieckmann Cyclization

-

Reagents: Sodium Hydride (NaH, 60% dispersion), Toluene, catalytic Ethanol.

-

Procedure:

-

Suspend NaH (1.2 eq) in dry Toluene.

-

Add the diester intermediate dropwise at reflux.

-

The thermodynamic product is the

-keto ester. -

Mechanism: The enolate attacks the ester carbonyl, closing the ring.

-

Step 3: Hydrolysis and Decarboxylation

-

Reagents: 6N HCl, Acetic Acid.

-

Procedure:

-

Reflux the cyclized

-keto ester in HCl/AcOH for 4–6 hours. -

This cleaves the ester moiety and facilitates thermal decarboxylation.

-

Workup: Basify with NaOH to pH 10, extract with Ethyl Acetate, and convert to HCl salt for storage.

-

Synthesis Flowchart

Figure 1: Step-wise synthetic route via Dieckmann condensation and decarboxylation.

Analytical Validation

Trustworthiness in chemical biology requires rigorous validation. The following spectral signatures confirm the identity of this compound.

Mass Spectrometry (LC-MS)[4]

-

Expected [M+H]⁺: 266.15 m/z.

-

Fragmentation Pattern:

-

Loss of Benzyl group (

, 91 m/z). -

Tropylium ion peak (91 m/z) is typically dominant.

-

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃, 400 MHz) Diagnostic Signals:

-

Aromatic Region: Multiplet at 7.2–7.4 ppm (10H total: 5H Benzyl + 5H Phenyl).

-

Benzylic Protons: Singlet (or AB quartet due to asymmetry) at ~3.6 ppm (

). -

C3-H (Alpha to Carbonyl/Phenyl): A distinct triplet or doublet of doublets around 3.8–4.0 ppm. This proton is acidic and exchangeable in

if base is present. -

Piperidine Ring Protons: Complex multiplets between 2.4–3.2 ppm corresponding to C2, C5, and C6 methylene protons.

Applications in Drug Development

This compound is a "privileged structure" precursor. Its 3-phenyl substitution pattern breaks the symmetry of the piperidine ring, offering unique vectors for drug-target interactions.

Pharmacological Relevance[5]

-

Neurokinin-1 (NK1) Antagonists: The 3-phenylpiperidine core is a scaffold found in various substance P antagonists used for treating chemotherapy-induced nausea and vomiting (CINV).

-

Opioid Receptor Modulation: While 4-phenylpiperidines are classic mu-opioid agonists (fentanyl class), 3-phenyl derivatives are investigated for mixed agonist/antagonist profiles or delta-opioid selectivity.

-

Chiral Building Block: The ketone at C4 allows for reductive amination or Grignard addition, creating 3,4-disubstituted piperidines with high stereochemical complexity.

Structural Relationship Diagram

Figure 2: Structure-Activity Relationship (SAR) potential of the 3-phenylpiperidine scaffold.

References

-

LookChem Database. (n.d.). This compound hydrochloride.[1] Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 19220, 1-Benzyl-4-piperidone (Comparative Reference for Isomer). Retrieved from [2][3]

-

ChemicalBook. (2024). Synthesis of piperidine derivatives via Dieckmann Condensation. Retrieved from

- Bose, D. S., et al. (2011). Efficient synthesis of 3-substituted-4-piperidones. Bioorganic & Medicinal Chemistry Letters.

Sources

Biological Activity of 1-Benzyl-3-phenylpiperidin-4-one Derivatives

The following technical guide details the biological activity, structure-activity relationships (SAR), and experimental protocols for 1-Benzyl-3-phenylpiperidin-4-one derivatives .

This guide distinguishes between the saturated scaffold (often associated with neuropharmacology) and the unsaturated (benzylidene) derivatives (highly potent cytotoxic agents).

Technical Guide & Whitepaper

Executive Summary

The This compound scaffold represents a privileged structure in medicinal chemistry, serving as a versatile template for dual-function therapeutics. Its derivatives exhibit a stark dichotomy in biological activity based on the saturation of the C3-position:

-

Saturated Derivatives (C3-Phenyl): Primarily investigated for neuropharmacological activity , including Acetylcholinesterase (AChE) inhibition and opioid receptor modulation (as precursors).

-

Unsaturated Derivatives (3-Benzylidene): Characterized by α,β-unsaturated ketone moieties, these are potent cytotoxic and antimitotic agents , acting as Michael acceptors that target cellular thiols in cancer cells.

This guide provides a comprehensive technical analysis of these activities, supported by validated experimental protocols and mechanistic insights.

Chemical Biology & Pharmacophore Analysis[1][2]

The core structure consists of a piperidin-4-one ring N-substituted with a benzyl group and functionalized at the C3 position. The biological efficacy stems from three key pharmacophoric features:

-

N-Benzyl Moiety: Provides lipophilicity for blood-brain barrier (BBB) penetration and establishes

stacking interactions with aromatic residues in enzyme active sites (e.g., Trp279 in AChE). -

C4-Carbonyl/Oxime: Acts as a hydrogen bond acceptor. Derivatization to an oxime (

) significantly enhances antimitotic activity. -

C3-Substituent (The "Switch"):

-

Phenyl (Saturated): Conveys conformational flexibility, suitable for receptor binding (GPCRs).

-

Benzylidene (Unsaturated): Creates a conjugated enone system, enabling covalent modification of cysteine residues via Michael addition.

-

Visualization: SAR & Mechanistic Logic

Caption: Figure 1.[1] Structure-Activity Relationship (SAR) map illustrating the divergence in biological activity based on C3 and C4 functionalization.

Key Biological Activities[1][4][5][6][7][8]

Cytotoxicity & Anticancer Potential

The most significant literature surrounds the 3,5-bis(benzylidene) derivatives. These compounds function as "Mannich bases" and share structural homology with curcumin but exhibit superior bioavailability and stability.

-

Mechanism of Action: The α,β-unsaturated ketone acts as a Michael acceptor, alkylating thiol groups on critical cellular proteins (e.g., Tubulin, NF-κB, Thioredoxin Reductase). This leads to:

-

ROS Generation: Depletion of cellular glutathione.

-

Cell Cycle Arrest: Typically at the G2/M phase.

-

Apoptosis: Activation of Caspase-3 and Caspase-9 pathways.

-

-

MDR Reversal: Specific derivatives have shown the ability to inhibit P-glycoprotein (P-gp), restoring sensitivity in drug-resistant cancer lines (e.g., L1210/DDP cells).

Antimicrobial & Antifungal Activity

Derivatives substituted with electron-withdrawing groups (e.g., -Cl, -F) on the phenyl ring exhibit potent antimicrobial properties.

-

Target: Disruption of bacterial cell membrane integrity and inhibition of DNA gyrase.

-

Spectrum: Broad-spectrum activity against S. aureus, B. subtilis, and E. coli.

Neuroprotection (AChE Inhibition)

The saturated 1-benzyl-3-phenyl scaffold mimics the binding mode of Donepezil.

-

Binding Mode: The benzyl group occupies the peripheral anionic site (PAS) of Acetylcholinesterase, while the piperidone ring interacts with the catalytic active site (CAS), preventing acetylcholine hydrolysis.

Quantitative Data Summary

The following table summarizes reported potency ranges for key derivatives.

| Derivative Class | Target/Cell Line | Activity Metric | Typical Range | Ref |

| 3,5-bis(benzylidene) | Molt-4 (Leukemia) | IC50 (Cytotoxicity) | 0.5 – 2.0 µM | [1] |

| 3,5-bis(benzylidene) | CEM (Lymphoma) | IC50 (Cytotoxicity) | < 1.0 µM | [1] |

| 1-Benzyl-4-one oxime | HeLa (Cervical) | IC50 (Cytotoxicity) | 10 – 25 µg/mL | [2] |

| 3-Chloro-phenyl deriv. | S. aureus | MIC (Antibacterial) | 12.5 – 25 µg/mL | [3] |

| N-Benzyl-piperidine | AChE (Enzyme) | IC50 (Inhibition) | 1.0 – 10 µM | [4] |

Experimental Protocols

As a Senior Scientist, I have selected two critical protocols. These are designed to be self-validating —meaning they include internal controls to ensure data integrity.

Protocol A: Synthesis of 3,5-bis(benzylidene)-1-benzylpiperidin-4-one

A classic Claisen-Schmidt condensation optimized for yield and purity.

Reagents: 1-Benzyl-4-piperidone (10 mmol), Benzaldehyde derivative (22 mmol), NaOH (10%), Ethanol (95%).

-

Preparation: Dissolve 1-benzyl-4-piperidone in Ethanol (20 mL) in a round-bottom flask.

-

Addition: Add the substituted benzaldehyde (2.2 eq) slowly.

-

Catalysis: Dropwise addition of 10% NaOH (5 mL) while stirring at 0–5°C (Ice bath). Critical: Low temperature prevents polymerization.

-

Reaction: Allow the mixture to reach room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Work-up: A yellow/orange precipitate will form. Filter the solid.

-

Purification: Wash with cold water (3x) and cold ethanol (1x). Recrystallize from Ethanol/DMF.

-

Validation: Confirm structure via 1H-NMR (look for singlet/doublet of olefinic protons at δ 7.6–7.8 ppm).

Protocol B: Ellman’s Assay for AChE Inhibition

Standardized for high-throughput screening of piperidone derivatives.

Reagents: Acetylthiocholine iodide (ATCI), 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB), AChE (from electric eel or human recombinant), Phosphate Buffer (pH 8.0).

-

Buffer Prep: Prepare 0.1 M Phosphate buffer (pH 8.0).

-

Incubation: In a 96-well plate, add:

-

150 µL Phosphate Buffer

-

20 µL Test Compound (dissolved in DMSO, final conc. range 0.1–100 µM)

-

20 µL AChE solution (0.05 U/mL)

-

Control: DMSO only (0% inhibition).

-

Blank: Buffer only (no enzyme).

-

-

Pre-incubation: Incubate at 25°C for 10 minutes. Why? To allow the inhibitor to bind to the PAS/CAS sites.

-

Substrate Addition: Add 10 µL of DTNB/ATCI mixture (1:1 ratio of 10mM stocks).

-

Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

Calculation: Calculate the slope (rate of reaction).

Mechanism of Action: The Apoptotic Pathway

The following diagram details the signaling cascade triggered by the unsaturated derivatives (benzylidene class) in cancer cells.

Caption: Figure 2.[1] Mechanistic pathway of cytotoxicity. The electrophilic enone system triggers oxidative stress and mitochondrial collapse.

References

-

Das, U., et al. (2007).[2] "Design, synthesis and cytotoxic properties of novel 1-[4-(2-alkylaminoethoxy)phenylcarbonyl]-3,5-bis(arylidene)-4-piperidones and related compounds." European Journal of Medicinal Chemistry. Link

-

Sundaresan, K., et al. (2019).[3][4] "Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime." Journal of Drug Delivery and Therapeutics. Link

-

Perumal, P., et al. (2015). "Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives." Biomedical & Pharmacology Journal. Link

-

Luo, W., et al. (2023). "Design, Synthesis, and Evaluation of 1-Benzylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase." Molecules. Link

-

Dimmock, J.R., et al. (2001). "Cytotoxic 3,5-bis(arylidene)-4-piperidones: A review." Current Medicinal Chemistry. Link

Sources

Technical Deep Dive: Substituted Piperidin-4-ones in Drug Discovery

Executive Summary

The piperidin-4-one scaffold represents a privileged structure in medicinal chemistry, characterized by its thermodynamic stability, conformational flexibility, and capacity for multi-vectorial functionalization. Unlike rigid heterocycles, the piperidin-4-one core allows for the precise positioning of aryl and alkyl substituents at the C-2, C-3, C-5, and C-6 positions, enabling the modulation of lipophilicity and receptor binding affinity. This guide analyzes the therapeutic utility of these substituted derivatives, focusing on their role as alkylating agents in oncology, cholinesterase inhibitors in neurodegeneration, and antimicrobial agents.

Part 1: Chemical Architecture & Synthesis

The structural versatility of piperidin-4-ones stems from their accessible synthesis via the Mannich condensation . This multi-component reaction allows for the rapid generation of diverse libraries by varying the aldehyde, amine, and ketone precursors.

The Mannich Condensation Protocol

The classic synthesis involves a double Mannich condensation of a ketone (with

Figure 1: Synthetic Workflow for 2,6-Diarylpiperidin-4-ones

Caption: One-pot synthesis of 2,6-diarylpiperidin-4-ones via double Mannich condensation.

Stereochemical Considerations

The biological activity is heavily influenced by the conformation of the piperidine ring.

-

Chair Conformation: Most 2,6-diarylpiperidin-4-ones adopt a chair conformation with aryl groups in equatorial positions to minimize 1,3-diaxial interactions.

-

Boat Conformation: Bulky substituents at C-3 and C-5 (e.g., methyl groups) can force the ring into a twist-boat conformation, altering the spatial arrangement of pharmacophores and affecting binding affinity.

Part 2: Therapeutic Frontiers

Oncology: The Michael Acceptor Mechanism

Substituted piperidin-4-ones, particularly those with

Mechanism of Action:

The electrophilic carbon in the

-

Thiol Alkylation: Covalent modification of Thioredoxin Reductase (TrxR) or NF-

B. -

ROS Accumulation: Inhibition of antioxidant enzymes leads to oxidative stress.

-

Apoptosis: Upregulation of p53 and Bax; downregulation of Bcl-2.

Figure 2: Anticancer Mechanism of Action

Caption: Covalent modification of protein thiols by piperidin-4-one Michael acceptors triggers apoptosis.

Neurodegeneration: Cholinesterase Inhibition

Piperidin-4-one derivatives serve as potent Acetylcholinesterase (AChE) inhibitors, addressing the cholinergic deficit in Alzheimer's disease.

-

Dual Binding: The N-benzyl moiety mimics the binding mode of Donepezil, interacting with the Catalytic Anionic Site (CAS), while the aryl groups extend to the Peripheral Anionic Site (PAS).

-

Selectivity: 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidin-4-one has shown high potency (IC50 ~12.55 µM) against AChE.

Antimicrobial Activity

Thiosemicarbazone derivatives of piperidin-4-ones exhibit enhanced antimicrobial profiles compared to their ketone precursors. The presence of the C=N-NH-CS-NH2 moiety facilitates metal chelation and membrane disruption in Gram-positive bacteria (S. aureus) and fungi (C. albicans).

Part 3: Quantitative Data Summary

The following table summarizes key Structure-Activity Relationship (SAR) data derived from comparative studies of piperidin-4-one derivatives.

| Compound Class | Substituent (R) | Target / Cell Line | Activity (IC50 / MIC) | Mechanism Note |

| Anticancer | 3-chloro-3-methyl | Leukemia (Jurkat) | 1.2 - 5.0 µM | p53/Bax upregulation |

| Anticancer | 3,5-bis(4-methoxybenzylidene) | Colon (HCT-116) | < 10 µM | Michael acceptor |

| CNS (Alzheimer's) | 1-benzyl-3,5-bis(4-nitrobenzylidene) | AChE | 12.55 µM | Dual CAS/PAS binder |

| CNS (Alzheimer's) | 1-benzyl-3,5-bis(4-chlorobenzylidene) | BuChE | 17.28 µM | Dual AChE/BuChE inhibitor |

| Antimicrobial | Thiosemicarbazone deriv.[1] | S. aureus | 12.5 µg/mL | Membrane disruption |

Part 4: Experimental Protocols

Protocol: Synthesis of 2,6-Diarylpiperidin-4-ones

Objective: To synthesize the core scaffold via Mannich condensation.

Reagents:

-

Ammonium acetate (0.05 mol)

-

Aromatic aldehyde (e.g., Benzaldehyde, 0.1 mol)

-

Ketone (e.g., Acetone or 3-pentanone, 0.05 mol)

-

Ethanol (95%)

-

Diethyl ether / Acetone (for washing)

Step-by-Step Procedure:

-

Preparation: Dissolve ammonium acetate (3.85 g) in ethanol (50 mL) in a 250 mL round-bottom flask.

-

Addition: Add the aromatic aldehyde (0.1 mol) and the ketone (0.05 mol) to the solution.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

-

Cooling: Allow the reaction mixture to cool to room temperature, then chill in an ice bath for 1 hour.

-

Precipitation: If the solid does not separate, add 10 mL of diethyl ether and scratch the flask walls.

-

Purification: Filter the precipitate. Recrystallize from ethanol to obtain the pure product.

-

Validation: Confirm structure via melting point, IR (C=O stretch ~1710 cm⁻¹), and ¹H NMR (doublet of doublets for C-2/C-6 protons).

Protocol: MTT Cytotoxicity Assay

Objective: To evaluate the antiproliferative activity of synthesized derivatives.

Materials:

-

Cell lines (e.g., HeLa, MCF-7)

-

MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO (Dimethyl sulfoxide)

Step-by-Step Procedure:

-

Seeding: Seed cells in 96-well plates at a density of

cells/well. Incubate for 24 hours at 37°C. -

Treatment: Add graded concentrations of the piperidin-4-one derivative (dissolved in DMSO, final concentration <0.1%) to the wells. Include positive control (e.g., Doxorubicin) and vehicle control.

-

Incubation: Incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

-

Solubilization: Remove media carefully. Add 100 µL of DMSO to dissolve the purple formazan crystals.

-

Measurement: Measure absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate IC50 values using non-linear regression analysis.

Part 5: Future Outlook

While substituted piperidin-4-ones show immense promise, hydrophobicity remains a challenge for 2,6-diaryl derivatives. Future development should focus on:

-

Prodrug Strategies: Incorporating polar solubilizing groups (e.g., morpholine, piperazine) at the N-1 position.

-

Nano-formulations: Encapsulation in liposomes to improve bioavailability.

-

Hybrid Molecules: Linking the piperidin-4-one core with other pharmacophores (e.g., coumarins) to exploit multi-target mechanisms.

References

-

Piperidin-4-one: The Potential Pharmacophore. ResearchGate.[2] Available at: [Link]

-

3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents. National Institutes of Health (PMC). Available at: [Link]

-

Synthesis and Cholinesterase Inhibitory Activity of Piperidinone Derivatives. ACG Publications. Available at: [Link]

-

Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical & Pharmacology Journal. Available at: [Link]

-

Pharmacological Applications of Piperidine Derivatives. Encyclopedia. Available at: [Link]

Sources

Investigating the pharmacology of 1-Benzyl-3-phenylpiperidin-4-one analogs

The following technical guide investigates the pharmacology of 1-Benzyl-3-phenylpiperidin-4-one scaffolds and their highly bioactive 3,5-bis(benzylidene) analogs.

Focus: Anticancer Mechanisms (STAT3/NF-

Executive Summary

The 1-benzyl-piperidin-4-one core is a privileged scaffold in medicinal chemistry, serving as a precursor for two distinct classes of pharmacological agents. While the saturated 3-phenyl derivatives have historically been explored for CNS activity (often overlapping with opioid pharmacophores), the most significant recent advancements involve the 3,5-bis(benzylidene) analogs. These

Chemical Biology & Structural Basis

The pharmacological divergence of this scaffold depends entirely on the functionalization at the C3 and C5 positions of the piperidone ring.

The "Warhead" (Anticancer)

In 3,5-bis(benzylidene)-1-benzylpiperidin-4-one analogs, the central carbonyl group is flanked by two exocyclic double bonds.[1] This creates a bis-enone system , which functions as a Michael acceptor.[1]

-

Mechanism: The electrophilic

-carbons react preferentially with thiols (sulfhydryl groups) on specific proteins (e.g., Cys residues on STAT3 or IKK -

Selectivity: Unlike non-specific alkylators, these analogs show a preference for the microenvironment of tumor cells due to altered redox states and glutathione (GSH) levels.[1]

The "Anchor" (Neuroprotection)

In saturated derivatives (e.g., This compound without the double bonds), the N-benzyl moiety mimics the binding motif of Donepezil.[1]

-

Mechanism: The benzyl group interacts with the Catalytic Anionic Site (CAS) or Peripheral Anionic Site (PAS) of Acetylcholinesterase (AChE), preventing acetylcholine hydrolysis.[1]

Pharmacology A: Cytotoxicity & Anticancer Mechanism

The primary indication for 3,5-bis(benzylidene) analogs is oncology.[1] These compounds are often referred to as "Curcumin Analogs" (DAP series) but possess superior bioavailability and stability.[1]

Molecular Targets[1]

-

STAT3 Inhibition: Constitutive activation of Signal Transducer and Activator of Transcription 3 (STAT3) drives tumor survival.[1] These analogs inhibit STAT3 phosphorylation (Tyr705), preventing its dimerization and nuclear translocation.[1]

-

NF-

B Suppression: They block the phosphorylation of I -

Mitochondrial Apoptosis: Disruption of the mitochondrial membrane potential (

) leads to Cytochrome c release and Caspase-3 activation.[1]

Signaling Pathway Visualization

The following diagram illustrates the multi-target mechanism of action for these analogs.

Caption: Mechanistic flow of 3,5-bis(benzylidene) analogs inducing apoptosis via STAT3/NF-

Experimental Protocols

Synthesis: Claisen-Schmidt Condensation

This protocol yields the 3,5-bis(benzylidene)-1-benzylpiperidin-4-one analogs.[1] This reaction is thermodynamically controlled to favor the E,E-isomer.[1]

Reagents:

-

1-Benzyl-4-piperidone (10 mmol)[1]

-

Substituted Benzaldehyde (22 mmol) (e.g., 4-Fluoro, 3,4-Dimethoxy)[1]

-

Ethanol (Absolute, 20 mL)

-

NaOH (10% aqueous solution)[1]

Workflow:

-

Dissolution: Dissolve 1-benzyl-4-piperidone and the chosen benzaldehyde in ethanol in a round-bottom flask.

-

Catalysis: Add 10% NaOH dropwise while stirring at room temperature (25°C).

-

Reaction: Stir for 2–4 hours. A precipitate typically forms as the reaction proceeds.[1]

-

Work-up: Filter the precipitate. Wash with cold ethanol (2x) and cold water (3x) to remove excess base and aldehyde.[1]

-

Purification: Recrystallize from ethanol/chloroform (3:1) to obtain pure yellow/orange crystals.[1]

Biological Assay: MTT Cytotoxicity Screen

Objective: Determine the IC50 value of the synthesized analog against cancer cell lines (e.g., MCF-7, HCT-116).

-

Seeding: Plate cells (

cells/well) in 96-well plates. Incubate for 24h. -

Treatment: Add the analog dissolved in DMSO (ensure final DMSO < 0.1%) at serial dilutions (e.g., 0.1

M to 100 -

Incubation: Incubate for 48h at 37°C, 5% CO

. -

Labeling: Add 10

L of MTT reagent (5 mg/mL) to each well. Incubate for 4h. -

Solubilization: Remove media.[1] Add 100

L DMSO to dissolve formazan crystals.[1] -

Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression.

Structure-Activity Relationship (SAR) Data

The electronic nature of the substituent on the phenyl ring significantly impacts cytotoxicity.

| Substituent (R) | Position | Electronic Effect | Cytotoxicity (IC50, MCF-7) | Notes |

| -H | - | Neutral | > 20 | Baseline activity.[1] |

| -F | Para (4) | Electron Withdrawing | 1.2 | Enhanced metabolic stability; high potency.[1] |

| -NO | Meta (3) | Strong Withdrawing | 0.8 | Very potent but potential toxicity issues.[1] |

| -OMe | 3,4,5 (Tri) | Electron Donating | 3.5 | Good solubility; moderate potency.[1] |

| -OH | Para (4) | Donor (H-bond) | > 50 | Poor permeability; often inactive unless prodrug.[1] |

Key Insight: Electron-withdrawing groups (EWG) like Fluorine or Nitro at the para or meta positions generally increase the electrophilicity of the enone, enhancing reactivity with Cysteine thiols on STAT3.

References

-

Das, U., et al. (2022).[1] "Novel Unsymmetric 3,5-Bis(benzylidene)-4-piperidones That Display Tumor-Selective Toxicity." National Institutes of Health (NIH).[1]

-

Dutta, A. K., et al. (2002).[1][2] "Structure-activity studies of piperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine (GBR 12935)." Journal of Medicinal Chemistry.

-

Lier, J., et al. (2025).[1] "Design, Synthesis, and Evaluation of 1-Benzylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase." MDPI Pharmaceuticals.[1]

-

Karthikeyan, C., et al. (2025).[1] "Cytotoxicity of 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells." Bioorganic & Medicinal Chemistry Letters.

-

Cayman Chemical. (2023).[1] "N-Benzyl-4-piperidone Product Information." Cayman Chemical.[1]

Sources

Discovery and Synthesis of Novel Piperidin-4-one Derivatives: A Technical Guide

Part 1: Strategic Importance of the Scaffold

In the landscape of modern medicinal chemistry, the piperidin-4-one scaffold represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Its thermodynamic stability, combined with the ability to adopt multiple conformations (chair/boat), allows it to mimic peptide turns and interact with various G-protein-coupled receptors (GPCRs) and enzymes.

For drug development professionals, the strategic value of this scaffold lies in its divergent functionalization potential . The C-4 carbonyl serves as a reactive anchor for heterocyclization (e.g., spiro-fusions), while the C-3 and C-5 positions are prime sites for aldol-type condensations to generate extensive libraries of curcumin analogs (curcuminoids) with enhanced bioavailability compared to their natural counterparts.

Key Therapeutic Areas[1][2]

-

Oncology: 3,5-bis(benzylidene) derivatives act as potent cytotoxins, inhibiting Topoisomerase II

and the HIF-1 -

Antimicrobial: 2,6-diaryl substitutions provide broad-spectrum activity against MRSA and C. albicans.

-

Neuropharmacology: N-substituted derivatives modulate sigma receptors and acetylcholinesterase (AChE).

Part 2: Synthetic Architectures & Protocols[3]

The Core Synthesis: Modified Mannich Condensation

The construction of the piperidin-4-one ring is most efficiently achieved via a double Mannich condensation. While traditional methods utilize ethanol/acetic acid, we prioritize a high-yield, self-precipitating protocol that minimizes chromatographic purification.

Protocol A: One-Pot Synthesis of 2,6-Diarylpiperidin-4-ones

Target Audience: Synthetic Chemists requiring gram-scale intermediates.

Reagents:

-

Ammonium acetate (

): 1.0 equiv (Nitrogen source) -

Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde): 2.0 equiv

-

Ketone (e.g., acetone or 3-pentanone): 1.0 equiv

-

Solvent: Glacial Acetic Acid (AcOH) or Ethanol (EtOH)

-

Catalyst: None (AcOH acts as solvent/catalyst) or

(10 mol%) for difficult substrates.

Step-by-Step Methodology:

-

Charge: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve

(3.85 g, 50 mmol) in Ethanol (30 mL). -

Addition: Add the aromatic aldehyde (100 mmol) slowly. The solution may become slightly warm.

-

Cyclization: Add the ketone (50 mmol) dropwise.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:EtOAc 7:3). Look for the disappearance of the aldehyde spot. -

Work-up (The "Crash-Out" Method):

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into crushed ice-water (200 mL).

-

A heavy precipitate should form immediately. Stir for 30 minutes to ensure complete precipitation.

-

Troubleshooting: If an oil forms instead of a solid, decant the water, dissolve the oil in minimal diethyl ether, and add hexane dropwise to induce crystallization.

-

-

Purification: Filter the solid under vacuum. Wash with cold water (

mL) followed by a cold ethanol/ether (1:1) wash (

Mechanistic Insight: The reaction proceeds via the formation of a bis-chalcone intermediate (in situ) or sequential Mannich additions. The choice of ammonium acetate is critical; it provides a buffered source of ammonia, preventing the formation of polymeric byproducts common with free amines.

Functionalization: Synthesis of Curcumin Mimics (3,5-bis-benzylidene derivatives)

To enhance cytotoxicity, the alpha-methylene groups (C-3/C-5) are functionalized via Claisen-Schmidt condensation.

Protocol B: Base-Catalyzed Aldol Condensation

-

Dissolution: Dissolve the piperidin-4-one core (1.0 equiv) and substituted benzaldehyde (2.2 equiv) in Ethanol.

-

Catalysis: Add 10% NaOH solution dropwise at

. -

Reaction: Stir at room temperature for 2 hours. A bright yellow/orange precipitate (characteristic of extended conjugation) will form.

-

Isolation: Filter and wash with cold water until the filtrate is neutral pH.

Part 3: Visualization of Synthetic Pathways

The following diagram illustrates the mechanistic flow for generating a library of piperidin-4-one derivatives, highlighting the divergence points for structural diversity.

Figure 1: Divergent synthetic workflow for piperidin-4-one library generation.

Part 4: Biological Validation & SAR

The biological efficacy of these derivatives is heavily dependent on the substituents at C-2, C-6, and the Nitrogen atom. Below is a synthesized summary of Structure-Activity Relationship (SAR) data derived from recent high-impact studies.

Cytotoxicity Profile (Anticancer)

The 3,5-bis(benzylidene) derivatives (Curcumin mimics) exhibit superior stability and cytotoxicity compared to curcumin.

| Compound Class | Substituent (R) | Cell Line | IC50 ( | Mechanism of Action | Reference |

| Curcumin Mimic | 2-Fluoro | MDA-MB-231 (Breast) | 1.2 | HIF-1 | [4] |

| Curcumin Mimic | 3,4,5-Trimethoxy | HCT116 (Colon) | 0.8 | Tubulin polymerization inhibition | [4] |

| N-Carboxamide | 4-Chloro | MCF-7 (Breast) | 2.5 | Topoisomerase II | [4] |

| Standard | Doxorubicin | Various | 0.5 - 1.0 | DNA Intercalation | -- |

Key Insight: Electron-withdrawing groups (F, Cl) on the benzylidene rings enhance metabolic stability, while methoxy groups mimic the colchicine binding site on tubulin.

Antimicrobial Potency

The 2,6-diaryl piperidin-4-one core, particularly when derivatized as a thiosemicarbazone, shows significant bacteriostatic activity.[1]

| Compound | Core Structure | Target Organism | MIC ( | Potency vs Std | Reference |

| 4f | N-Adamantyl-2,6-diaryl | S. aureus | 62.5 | 32x > Ampicillin | [3] |

| Thiosemicarbazone | 2,6-bis(4-Cl-phenyl) | C. albicans | 12.5 | Comparable to Fluconazole | [7] |

Key Insight: The lipophilicity introduced by the adamantane group or the sulfur moiety in thiosemicarbazones facilitates penetration of the microbial cell wall.

Part 5: Future Outlook & Green Chemistry

The future of piperidin-4-one synthesis is pivoting towards sustainability. Recent validations of Deep Eutectic Solvents (DES) , specifically Glucose:Choline Chloride (1:2), have demonstrated yields >90% without the use of volatile organic solvents [8].

Proposed Green Workflow:

-

Medium: Glucose/Choline Chloride melt (

). -

Process: One-pot condensation of aldehyde, ketone, and amine.

-

Workup: Addition of water precipitates the pure product; the DES can be recycled up to 4 times without loss of activity.

This shift not only reduces the E-factor (waste) of the process but also aligns with the stringent environmental compliance required in modern pharmaceutical manufacturing.

References

-

Synthesis of Piperidin-4-one Deriv

-Imino Rhodium Carbene-Initiated 1,2-Aryl/Alkyl Migration and Annulation. Organic Letters, 2023.[2] Link -

Piperidin-4-one: The Potential Pharmacophore. ResearchGate, 2025.[3] Link

-

Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. MDPI, 2023. Link

-

Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 2022. Link

-

Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity. PubMed Central, 2023. Link

-

New modular strategy reduces piperidine synthesis steps for pharmaceuticals. News-Medical, 2024.[4] Link

-

Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical & Pharmacology Journal, 2008.[1] Link

-

An Eco-Friendly Preparation of 2,6-Diarylpiperidin-4-ones Using a Glucose-Choline Chloride Deep Eutectic Solvent. Rasayan Journal of Chemistry, 2022.[5] Link

Sources

- 1. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Synthesis of Piperidin-4-one Derivatives via α-Imino Rhodium Carbene-Initiated 1,2-Aryl/Alkyl Migration and Annulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. news-medical.net [news-medical.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Guide: 1-Benzyl-3-phenylpiperidin-4-one as a Synthetic Scaffold

[1]

Executive Summary

This compound (CAS: 1345345-81-4 for HCl salt) is a piperidine derivative characterized by a ketone at position 4 and a phenyl substituent at position 3.[1][2] This specific substitution pattern breaks the symmetry of the piperidine ring, introducing inherent chirality and creating a scaffold essential for "privileged structures" in medicinal chemistry. It serves as the divergent point for synthesizing Substance P antagonists (e.g., CP-99,994 analogues) and selective serotonin reuptake inhibitors (SSRIs) .

Key Technical Value:

-

Chiral Entry Point: The C3 stereocenter allows for the synthesis of enantiopure libraries.

-

Orthogonal Reactivity: The C4 ketone and C3 benzylic position allow for independent functionalization.

-

Pharmacophore Alignment: Mimics the spatial arrangement of bioactive phenethylamines constrained within a ring.

Chemical Properties & Structural Logic[1][3][4]

| Property | Specification |

| IUPAC Name | This compound |

| Molecular Formula | C₁₈H₁₉NO |

| Molecular Weight | 265.35 g/mol |

| Key Functional Groups | Tertiary Amine (Basic), Ketone (Electrophilic), Benzylic C-H (Acidic/Reactive) |

| Chirality | Racemic mixture (typically resolved downstream) |

| Solubility | Soluble in DCM, EtOAc, THF; HCl salt soluble in water/ethanol |

Reactivity Profile

The molecule possesses three distinct reactive vectors:

-

C4 Carbonyl: Susceptible to nucleophilic attack (Grignard, hydride reduction) and reductive amination.

-

C3 Alpha-Carbon: Highly acidic due to the flanking phenyl and carbonyl groups; prone to enolization and racemization.[1]

-

N-Benzyl Group: A protecting group that can be removed via catalytic hydrogenolysis (Pd/C, H₂) to yield the free secondary amine.

Synthesis Methodologies

Two primary routes exist: the Classical Dieckmann Condensation (for bulk scale) and the Modern Pd-Catalyzed Arylation (for high precision).

Method A: Palladium-Catalyzed -Arylation (Precision Route)

This method is preferred for research applications due to its high regioselectivity and avoidance of complex ester intermediates.[1]

Mechanism: 1-Benzyl-4-piperidone reacts with bromobenzene in the presence of a Palladium catalyst and a bulky phosphine ligand.[1] The enolate of the piperidone coordinates to the Pd(II)-Ph species, followed by reductive elimination to form the C3-Phenyl bond.

Protocol:

-

Reagents: 1-Benzyl-4-piperidone (1.0 eq), Bromobenzene (1.2 eq), Pd(OAc)₂ (2 mol%), BINAP or Xantphos (4 mol%), NaOtBu (1.5 eq).

-

Solvent: Toluene or 1,4-Dioxane (anhydrous).[1]

-

Conditions: Heat at 80–100°C under Argon for 12–18 hours.

-

Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Method B: Dieckmann Condensation (Scale-Up Route)

This route builds the ring from acyclic precursors.[1]

Protocol:

-

Step 1 (Michael Addition): React Benzylamine with Ethyl Acrylate to form N-benzyl-β-alanine ethyl ester.[1]

-

Step 2 (Alkylation): Alkylate the secondary amine with Ethyl

-bromo-phenylacetate .-

Note: This forms the unsymmetrical diester: N-Benzyl-N-(2-ethoxycarbonylethyl)-

-phenylglycine ethyl ester.[1]

-

-

Step 3 (Cyclization): Treat with NaH or KOtBu in toluene. The enolate attacks the ester, closing the ring.

-

Step 4 (Decarboxylation): Acid hydrolysis (HCl/AcOH, reflux) removes the ester group, yielding This compound .[1]

Figure 1: Comparison of Pd-Catalyzed Arylation and Dieckmann Condensation pathways.

Synthetic Utility & Applications

Synthesis of NK1 Receptor Antagonists (Substance P)

The 3-phenylpiperidine core is a structural homologue to the CP-99,994 pharmacophore (which is a 2-phenyl-3-aminopiperidine).[1] The 3-phenyl-4-one intermediate allows access to 3-phenyl-4-aminopiperidines , a scaffold used in next-generation antiemetics and antidepressants.[1]

Workflow:

-

Reductive Amination: Reaction of this compound with a substituted benzylamine (e.g., 2-methoxybenzylamine) and NaBH(OAc)₃.[1]

-

Stereocontrol: The bulky phenyl group at C3 directs the hydride attack, typically favoring the cis-configuration (3-phenyl, 4-amino relationship).[1]

Asymmetric Synthesis of Chiral Piperidines

The ketone can be reduced asymmetrically to yield (3S, 4R)-1-benzyl-3-phenylpiperidin-4-ol , a precursor for D4 dopamine antagonists.[1]

-

Reagent: Ruthenium-based transfer hydrogenation catalysts (e.g., RuCl(p-cymene)[(S,S)-Ts-DPEN]).[1]

-

Outcome: High enantiomeric excess (>95% ee) establishing two chiral centers simultaneously.

Divergent Functionalization

The scaffold allows for rapid library generation:

-

Grignard Addition: Reacting with aryl-MgBr yields 4-aryl-3-phenyl-4-piperidinols (dual aryl core).[1]

-

Fluorination: Treatment with DAST converts the ketone to a gem-difluoro group, or the alcohol to a monofluoride, modulating metabolic stability (common in D4 antagonist design).

Figure 2: Divergent synthetic applications of the 3-phenylpiperidone scaffold.

Experimental Protocol: Reductive Amination (Example)

Objective: Synthesis of cis-1-benzyl-N-(2-methoxybenzyl)-3-phenylpiperidin-4-amine.

-

Preparation: Dissolve This compound (1.0 g, 3.77 mmol) in dry 1,2-dichloroethane (DCE, 15 mL).

-

Amine Addition: Add 2-methoxybenzylamine (0.57 g, 4.15 mmol) and Acetic Acid (0.2 mL). Stir for 30 min at room temperature to form the imine.

-

Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB, 1.2 g, 5.66 mmol) portion-wise.

-

Reaction: Allow to warm to room temperature and stir for 12 hours under N₂.

-

Quench: Quench with sat. NaHCO₃ (20 mL). Extract with DCM (3 x 20 mL).

-

Purification: Dry organic phase over MgSO₄. Purify via column chromatography (DCM:MeOH 95:5).

-

Yield: Expect ~75-85% yield of the cis-amine (confirmed by NOE NMR studies).[1]

Safety & Regulatory Note

-

Precursor Status: While 1-benzyl-4-piperidone is a watched precursor (DEA List I/II in some jurisdictions due to fentanyl synthesis), the 3-phenyl isomer is generally less regulated but should be treated with the same level of scrutiny and security in a professional lab environment.[1]

-

Handling: The free base is an oil that can oxidize; store as the HCl salt (white solid) at -20°C.[1]

References

-

LookChem. (n.d.). This compound hydrochloride - CAS 1345345-81-4.[1] Retrieved from

-

National Institutes of Health (NIH). (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from

-

McLean, S., et al. (1993). Pharmacology of CP-99,994; a nonpeptide antagonist of the tachykinin neurokinin-1 receptor.[1][3] Journal of Pharmacology and Experimental Therapeutics. Retrieved from

- Kawai, M., et al. (2002). Pd-Catalyzed Alpha-Arylation of Ketones. Journal of the American Chemical Society.

-

GuideChem. (n.d.). Synthesis method of Ethyl N-benzyl-3-oxo-4-piperidine-carboxylate hydrochloride. Retrieved from

The Emergence of N-benzyl piperidin-4-one Derivatives as Potent Antimitotic Agents: A Technical Guide for Drug Development Professionals

Abstract

The N-benzyl piperidin-4-one scaffold has garnered significant attention in medicinal chemistry as a versatile and promising framework for the development of novel anticancer agents.[1] This in-depth technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of N-benzyl piperidin-4-one derivatives as potent antimitotic agents. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and explore the critical structure-activity relationships that govern the efficacy of these compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this chemical motif in the pursuit of next-generation cancer therapeutics.

Introduction: The Rationale for Targeting Mitosis in Cancer Therapy

Cancer is fundamentally a disease of uncontrolled cell division. The mitotic phase of the cell cycle, where a cell segregates its chromosomes into two identical daughter cells, presents a highly vulnerable target for therapeutic intervention. Disruption of the intricate molecular machinery of mitosis can lead to mitotic catastrophe and, ultimately, apoptotic cell death.

Microtubules, dynamic polymers of α- and β-tubulin, are central players in mitosis, forming the mitotic spindle responsible for chromosome segregation.[2] Consequently, agents that interfere with microtubule dynamics have proven to be among the most effective anticancer drugs. These agents are broadly classified into two categories: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids and colchicine).[2]

The N-benzyl piperidin-4-one core has emerged as a privileged scaffold in the design of novel tubulin polymerization inhibitors.[1] Its three-dimensional structure and synthetic tractability allow for the strategic placement of various substituents to optimize binding to tubulin and enhance cytotoxic activity.[1] This guide will explore the journey from chemical synthesis to biological characterization of this promising class of compounds.

Synthetic Strategies: Building the N-benzyl piperidin-4-one Core and its Analogs

The synthesis of N-benzyl piperidin-4-one derivatives is typically achieved through well-established organic chemistry reactions. The choice of synthetic route is often dictated by the desired substitution patterns on the benzyl and piperidinone rings, which are crucial for modulating biological activity.

A common and efficient method involves the condensation of various reagents with the N-benzyl piperidin-4-one core.[3] For instance, the synthesis of oxime, hydrazone, and semicarbazone derivatives can be readily achieved by reacting N-benzyl piperidin-4-one with hydroxylamine hydrochloride, hydrazine hydrochloride, and semicarbazide, respectively.[3]

Caption: General synthetic route to N-benzyl piperidin-4-one derivatives.

Experimental Protocol: Synthesis of N-benzyl piperidin-4-one oxime[4][5]

This protocol provides a representative example of the synthesis of an N-benzyl piperidin-4-one derivative.

-

Dissolution: Dissolve N-benzyl piperidin-4-one in ethanol.

-

Addition of Reagent: To the ethanolic solution, add an equimolar amount of hydroxylamine hydrochloride.

-

Reflux: Heat the reaction mixture under reflux for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, pour the mixture into crushed ice.

-

Precipitation and Filtration: The solid product that precipitates out is collected by filtration, washed with water, and dried.

-